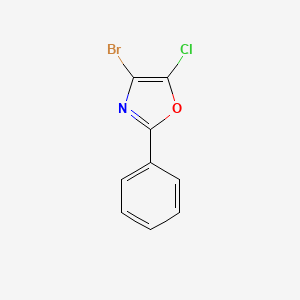
4-Bromo-5-chloro-2-phenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-2-phenyloxazole is a heterocyclic compound with the molecular formula C9H5BrClNO. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-phenyloxazole typically involves the bromination and chlorination of 2-phenyloxazole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-chloro-2-phenyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-2-phenyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloro-2-phenyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the oxazole ring can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-phenyloxazole
- 5-Chloro-2-phenyloxazole
- 2-Phenyl-4,5-dichlorooxazole
Uniqueness
4-Bromo-5-chloro-2-phenyloxazole is unique due to the presence of both bromine and chlorine atoms on the oxazole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H5BrClNO |
|---|---|
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
4-bromo-5-chloro-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
VLIAWNHPKYJWFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


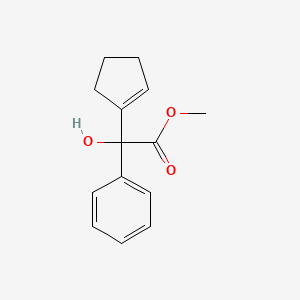
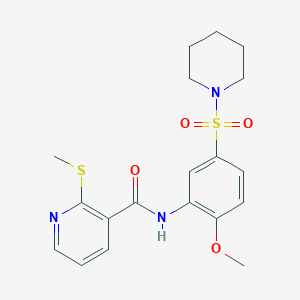
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)
![6-(2,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281948.png)

![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)
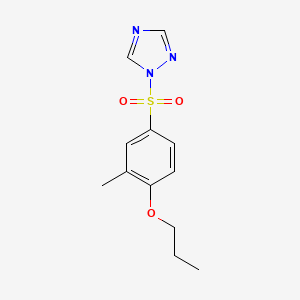
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
![2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B15281991.png)
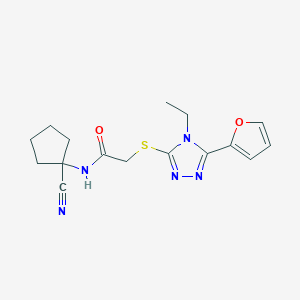
![3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B15281998.png)
![N-{2-[(2,6-diethylphenyl)(4-pyridinyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B15282009.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282013.png)
